Sibiricose A1

Vue d'ensemble

Description

Le Sibiricose A1 est un ester d'oligosaccharide présent dans les racines de Polygala tenuifolia, une plante médicinale traditionnelle chinoise. Ce composé a attiré l'attention en raison de ses propriétés thérapeutiques potentielles, notamment dans les domaines de la neurologie et de l'oncologie .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du Sibiricose A1 implique l'extraction des racines de Polygala tenuifolia. Le processus comprend généralement l'utilisation de la chromatographie liquide à ultra-performance couplée à la spectrométrie de masse à temps de vol quadripolaire (UPLC/QTOF MS) pour l'identification et l'isolement du composé . Les conditions de réaction spécifiques et les voies de synthèse ne sont pas largement documentées dans la littérature, ce qui indique une dépendance aux méthodes d'extraction naturelles.

Méthodes de production industrielle

La production industrielle du this compound est principalement basée sur l'extraction à partir de sources naturelles. Le processus implique la récolte des racines de Polygala tenuifolia, suivie d'une extraction par solvant et de techniques chromatographiques pour purifier le composé .

Analyse Des Réactions Chimiques

Types de réactions

Le Sibiricose A1 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent en utilisant des agents oxydants.

Réduction : Le composé peut être réduit, généralement impliquant l'ajout d'hydrogène ou l'élimination d'oxygène.

Substitution : Le this compound peut participer à des réactions de substitution où un groupe fonctionnel est remplacé par un autre.

Réactifs et conditions courantes

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme le borohydrure de sodium. Les réactions sont généralement effectuées dans des conditions de température et de pH contrôlées pour assurer la stabilité du composé .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut donner divers dérivés oxydés, tandis que la réduction pourrait produire des formes réduites de this compound .

Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique :

Mécanisme d'action

Le mécanisme d'action du this compound implique son interaction avec diverses cibles moléculaires et voies. Il a été démontré qu'il induit l'apoptose dans les cellules cancéreuses en modulant l'expression des protéines pro-apoptotiques et anti-apoptotiques . De plus, il présente des effets neuroprotecteurs en inhibant le stress oxydatif et l'inflammation dans les cellules neuronales .

Applications De Recherche Scientifique

Sibiricose A1 has a wide range of scientific research applications:

Mécanisme D'action

The mechanism of action of Sibiricose A1 involves its interaction with various molecular targets and pathways. It has been shown to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins . Additionally, it exhibits neuroprotective effects by inhibiting oxidative stress and inflammation in neuronal cells .

Comparaison Avec Des Composés Similaires

Composés similaires

- Sibiricose A3

- Sibiricose A5

- Polygalaxanthone III

- N-acétyl-D-glucosamine

Unicité

Le Sibiricose A1 est unique en raison de sa structure spécifique d'ester d'oligosaccharide, qui contribue à ses propriétés pharmacologiques distinctes. Comparé à des composés similaires, le this compound a montré une plus grande puissance dans l'induction de l'apoptose dans les cellules cancéreuses et la neuroprotection .

Activité Biologique

Sibiricose A1 is a naturally occurring compound with significant biological activity, primarily derived from traditional medicinal plants. This article provides an in-depth exploration of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

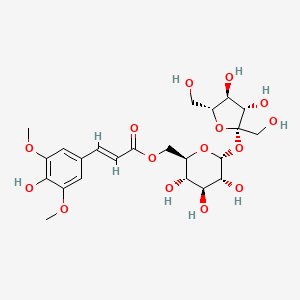

Chemical Structure and Properties

This compound has the chemical formula and is classified as a glycoside. Its structure consists of multiple sugar moieties attached to a phenolic backbone, which is characteristic of many bioactive compounds derived from plants. The compound's molecular structure can be represented as follows:

1. Antioxidant Properties

This compound exhibits potent antioxidant activity, which is crucial for protecting cells from oxidative stress and preventing cellular damage. Studies have demonstrated that this compound can significantly reduce reactive oxygen species (ROS) levels in vitro, indicating its potential as a protective agent against oxidative damage.

2. Anti-inflammatory Effects

Research indicates that this compound can modulate inflammatory pathways. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages, suggesting its utility in treating inflammatory diseases.

3. Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound. It has been shown to enhance neuronal survival under stress conditions by upregulating neurotrophic factors like BDNF (Brain-Derived Neurotrophic Factor). This effect is particularly relevant for neurodegenerative diseases such as Alzheimer's.

The mechanisms through which this compound exerts its biological effects include:

- Modulation of Signaling Pathways : this compound influences key signaling pathways such as the NF-κB pathway, which plays a crucial role in inflammation and immune response.

- Regulation of Enzyme Activity : The compound has been found to inhibit enzymes involved in oxidative stress, thereby enhancing the antioxidant defense system.

Data Table: Summary of Biological Activities

Case Study 1: Neuroprotection in Alzheimer's Disease Models

In a study involving Alzheimer's disease models, this compound was administered to mice exhibiting cognitive deficits. The results showed significant improvements in memory performance and reductions in amyloid plaque formation, suggesting its potential role in managing Alzheimer's disease.

Case Study 2: Anti-inflammatory Effects in Arthritis Models

Another study evaluated the anti-inflammatory effects of this compound in collagen-induced arthritis models. The compound reduced joint swelling and inflammation markers significantly compared to control groups, highlighting its therapeutic potential for inflammatory conditions.

Propriétés

IUPAC Name |

[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O15/c1-33-11-5-10(6-12(34-2)16(11)27)3-4-15(26)35-8-14-17(28)19(30)20(31)22(36-14)38-23(9-25)21(32)18(29)13(7-24)37-23/h3-6,13-14,17-22,24-25,27-32H,7-9H2,1-2H3/b4-3+/t13-,14-,17-,18-,19+,20-,21+,22-,23+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJBWDHVUJCXYBH-IBVGEFGBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C=CC(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)O)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301347715 | |

| Record name | Sibiricose A1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

548.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139726-40-2 | |

| Record name | Sibiricose A1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.